tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate
Brand Name: Vulcanchem
CAS No.: 1286264-59-2
VCID: VC5659987
InChI: InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-12-14-7-10-20(11-8-14)13-15-6-4-5-9-18-15/h4-6,9,14H,7-8,10-13H2,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=N2
Molecular Formula: C17H27N3O2
Molecular Weight: 305.422

tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate

CAS No.: 1286264-59-2

Cat. No.: VC5659987

Molecular Formula: C17H27N3O2

Molecular Weight: 305.422

* For research use only. Not for human or veterinary use.

tert-Butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate - 1286264-59-2

Specification

CAS No. 1286264-59-2
Molecular Formula C17H27N3O2
Molecular Weight 305.422
IUPAC Name tert-butyl N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]carbamate
Standard InChI InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)19-12-14-7-10-20(11-8-14)13-15-6-4-5-9-18-15/h4-6,9,14H,7-8,10-13H2,1-3H3,(H,19,21)
Standard InChI Key SSFSZZSVVFOCKE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=N2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a piperidine ring substituted at the 1-position with a pyridin-2-ylmethyl group and at the 4-position with a methylcarbamate unit protected by a tert-butyl group. The pyridine ring introduces aromaticity and potential hydrogen-bonding capabilities, while the tert-butyl carbamate serves as a sterically demanding protective group that enhances solubility and stability during synthetic procedures.

Key Structural Data:

PropertyValueSource
Molecular FormulaC17H27N3O2\text{C}_{17}\text{H}_{27}\text{N}_{3}\text{O}_{2}
Molecular Weight305.422 g/mol
IUPAC Nametert-butyl N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]carbamate
SMILESCC(C)(C)OC(=O)NCC1CCN(CC1)CC2=CC=CC=N2
InChIKeySSFSZZSVVFOCKE-UHFFFAOYSA-N

Physicochemical Properties

While experimental data on solubility and melting point remain limited, analogous carbamates exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) . The tert-butyl group likely reduces crystallinity, favoring amorphous solid states.

Synthesis and Preparation

General Synthetic Strategy

The synthesis of tert-butyl [1-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate involves three key steps:

  • Piperidine Core Formation: Cyclization of amino alcohols or reductive amination of ketones generates the piperidine backbone.

  • Pyridin-2-ylmethyl Introduction: Alkylation or nucleophilic substitution attaches the pyridin-2-ylmethyl group to the piperidine nitrogen.

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions installs the tert-butyl carbamate group .

ParameterValueSource
CatalystCs2_2CO3_3
SolventDMSO
Temperature120°C
Reaction Time1 hour
Yield578 mg

Comparative Analysis with Analogous Compounds

tert-Butyl (Piperidin-4-ylmethyl)carbamate

This simpler analog (CAS 135632-53-0) lacks the pyridin-2-ylmethyl group but shares the tert-butyl carbamate motif. Key differences include:

PropertyTarget CompoundAnalog
Molecular Weight305.422 g/mol214.305 g/mol
Boiling PointNot reported321.8°C at 760 mmHg
Synthetic ComplexityHigher (additional pyridine)Lower

Challenges and Future Directions

Current limitations include sparse pharmacokinetic data and scalability hurdles in multi-step syntheses. Future research should prioritize:

  • Solubility Studies: Systematic evaluation in physiological solvents.

  • In Vitro Screening: Testing against GPCRs and metabolic enzymes.

  • Process Optimization: Transitioning microwave-assisted methods to large-scale production .

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